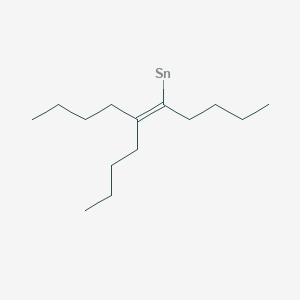

Tri(butyl)vinyltin

CAS No.:

Cat. No.: VC14284561

Molecular Formula: C14H27Sn

Molecular Weight: 314.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H27Sn |

|---|---|

| Molecular Weight | 314.07 g/mol |

| Standard InChI | InChI=1S/C14H27.Sn/c1-4-7-10-13-14(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |

| Standard InChI Key | SHPQVJNNBXMZRW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=C(CCCC)[Sn])CCCC |

Introduction

Chemical Identity and Physical Properties

Tri(butyl)vinyltin, also known as tributyl(vinyl)stannane, is a colorless to pale yellow liquid at room temperature. Its molecular weight is 317.1 g/mol, and it exhibits a density of 1.085 g/mL at 25°C . The compound’s boiling point ranges from 104–106°C under reduced pressure (3.5 mmHg), while its refractive index () is 1.478 . Key physical properties are summarized below:

The compound’s stability in air and water, coupled with its sensitivity to light, necessitates storage under inert gas and refrigeration .

Synthesis and Purification

Tri(butyl)vinyltin is synthesized through two primary routes:

Grignard Reaction Route

The reaction of vinylmagnesium bromide with tri-n-butylchlorostannane in anhydrous ether yields the compound with high efficiency. This method, first reported by Seyferth and Stone, remains a cornerstone for laboratory-scale production :

The product is purified via fractional distillation under reduced pressure to remove residual (n-Bu)₃SnCl .

Hydrostannylation of Acetylene

An alternative approach involves the hydrostannylation of acetylene using tributyltin hydride. This method is particularly useful for generating vinyltin derivatives with controlled stereochemistry:

Applications in Organic Synthesis

Stille Cross-Coupling Reactions

Tri(butyl)vinyltin serves as a pivotal vinyl nucleophile in palladium-catalyzed Stille couplings. For example, it reacts with aryl or vinyl halides to form conjugated dienes, a reaction exploited in the synthesis of natural products and pharmaceuticals . A notable application is the preparation of dimethyl 7-vinylindole-2,3-dicarboxylate, achieved in 71% yield.

Solid-Phase Synthesis

The compound’s compatibility with polystyrene supports enables its use in solid-phase synthesis. Researchers have leveraged this property to construct diene-modified resins for combinatorial chemistry.

Radical Reactions

The weak Sn-H bond in organotin hydrides facilitates hydrogen-atom transfer reactions. Tri(butyl)vinyltin participates in radical-mediated reductions, though this application remains less explored compared to its cross-coupling utility.

Toxicological and Environmental Profile

Despite its synthetic value, tri(butyl)vinyltin poses significant health and environmental risks.

Human Toxicity

Exposure limits set by ACGIH and NIOSH are 0.1 mg/m³ (TWA) and 25 mg/m³ (IDLH), respectively . Chronic exposure may lead to neurotoxic and immunotoxic effects, as observed in studies of organotin compounds .

Ecotoxicology

Aquatic organisms exhibit heightened sensitivity to tri(butyl)vinyltin, with documented cases of endocrine disruption and developmental abnormalities in fish and mollusks. The compound’s persistence in sediments and bioaccumulation potential necessitate stringent handling protocols.

| Toxicological Parameter | Value |

|---|---|

| ACGIH TWA | 0.1 mg/m³ |

| NIOSH IDLH | 25 mg/m³ |

| EC50 (Aquatic) | <1 ppm (species-dependent) |

Industrial and Research Applications

Polymer Chemistry

The compound has been employed in synthesizing poly(1,4-phenylene-vinylenes) (PPVs), a class of conjugated polymers with applications in organic electronics.

Thin Film Deposition

Recent advances utilize tri(butyl)vinyltin in chemical vapor deposition (CVD) to create Sn-containing thin films for semiconductor devices.

Pharmaceutical Intermediates

Its role in constructing enantiomerically pure sulfinyldienes underscores its value in asymmetric synthesis, particularly for bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume